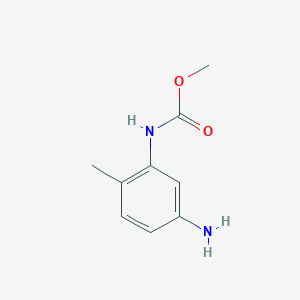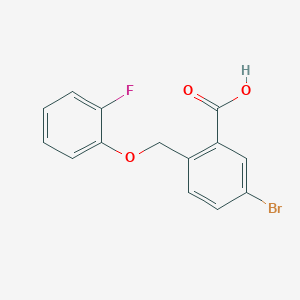
5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid is an organic compound with the molecular formula C14H10BrFO3. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or acetone. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid involves its interaction with specific molecular targets in biological systems. The bromine and fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid include:
2-Bromo-5-fluorobenzoic acid: This compound has a similar structure but lacks the phenoxy group, which may result in different reactivity and biological activity.
5-Bromo-2-methylbenzoic acid: This compound is similar but lacks the fluorophenoxy group, which can affect its chemical properties and applications.
2-Bromo-5-methoxybenzoic acid:
The uniqueness of this compound lies in its specific combination of bromine and fluorophenoxy substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1344692-25-6 |
|---|---|
Molekularformel |
C14H10BrFO3 |
Molekulargewicht |
325.13 g/mol |
IUPAC-Name |
5-bromo-2-[(2-fluorophenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C14H10BrFO3/c15-10-6-5-9(11(7-10)14(17)18)8-19-13-4-2-1-3-12(13)16/h1-7H,8H2,(H,17,18) |
InChI-Schlüssel |
GQTWKUPNSVFYQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)Br)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



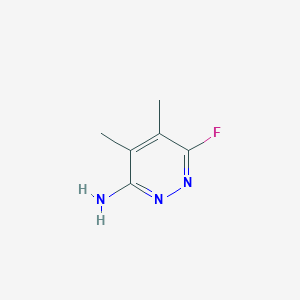
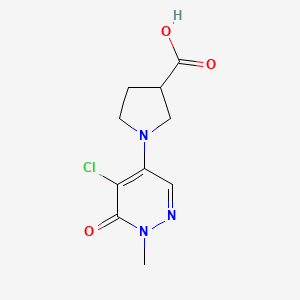
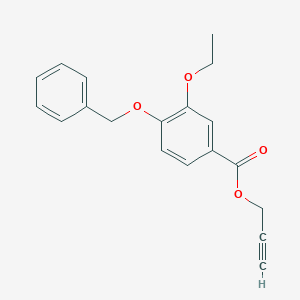
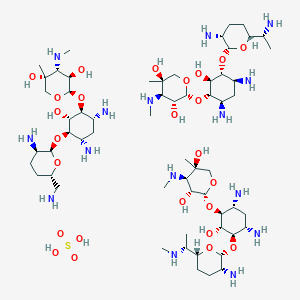
![Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B13012215.png)

![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
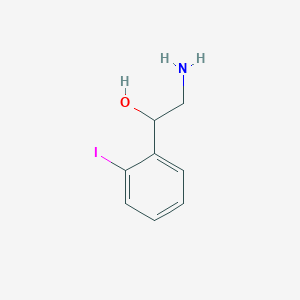
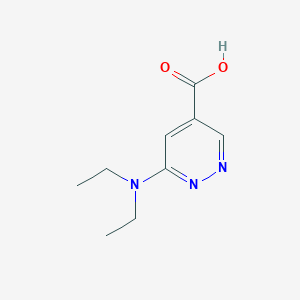
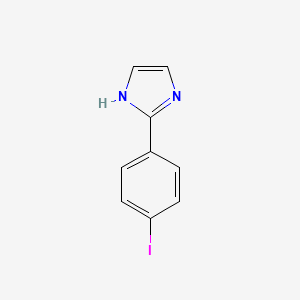
![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)
